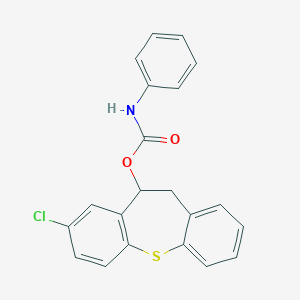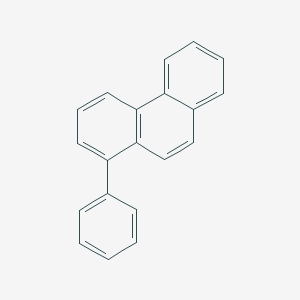
1-Phenylphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique chemical and physical properties. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents.
作用机制
The mechanism of action of 1-Phenylphenanthrene is not well understood. However, it is believed to act by binding to specific receptors in the body and modulating their activity. It has been shown to have anti-inflammatory and anti-tumor properties.
生化和生理效应
1-Phenylphenanthrene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to modulate the activity of certain enzymes and receptors in the body.
实验室实验的优点和局限性
The advantages of using 1-Phenylphenanthrene in lab experiments include its unique chemical and physical properties, its availability, and its low toxicity. However, its limitations include its high cost and the difficulty in synthesizing it in large quantities.
未来方向
There are several future directions for the research on 1-Phenylphenanthrene. One direction is to study its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its applications in material science, particularly in the development of luminescent materials. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 1-Phenylphenanthrene is a unique and versatile compound that has many potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.
合成方法
1-Phenylphenanthrene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with a halophenanthrene in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide with a phenanthrene in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl iodide with a phenanthrene in the presence of a copper catalyst.
科学研究应用
1-Phenylphenanthrene has been extensively studied for its applications in various scientific fields, including organic chemistry, material science, and pharmaceuticals. It is used as a building block in the synthesis of organic compounds and as a precursor for the production of luminescent materials. In the pharmaceutical industry, it is used as a starting material for the synthesis of various drugs.
属性
CAS 编号 |
4325-76-2 |
|---|---|
产品名称 |
1-Phenylphenanthrene |
分子式 |
C20H14 |
分子量 |
254.3 g/mol |
IUPAC 名称 |
1-phenylphenanthrene |
InChI |
InChI=1S/C20H14/c1-2-7-15(8-3-1)18-11-6-12-19-17-10-5-4-9-16(17)13-14-20(18)19/h1-14H |
InChI 键 |
RKLROMDZXDQSDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
其他 CAS 编号 |
4325-76-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



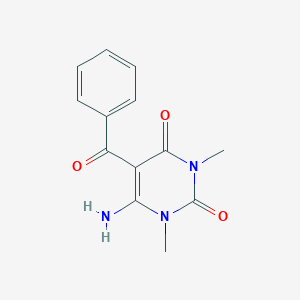
![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)
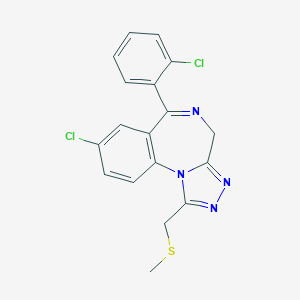
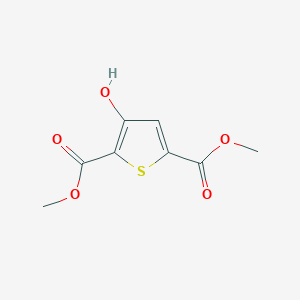
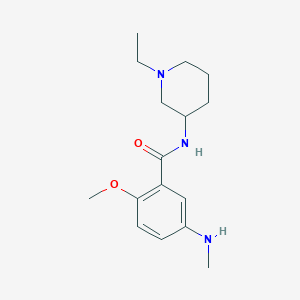
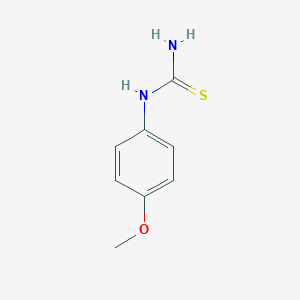
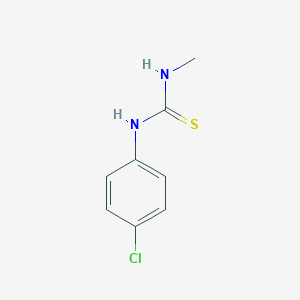
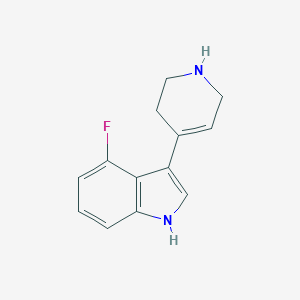
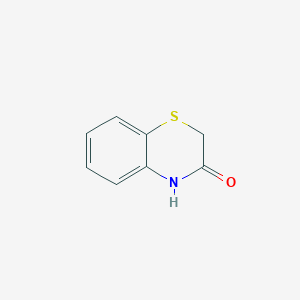
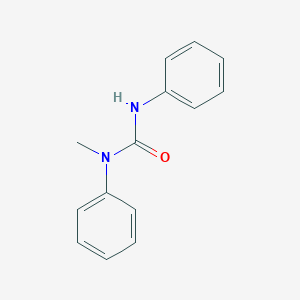
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
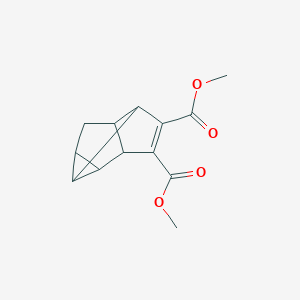
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
